molecular formula C18H23N3OS B2896051 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2320575-10-6

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No. B2896051
M. Wt: 329.46
InChI Key: YVDSAVOXUNTGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Characterization

The study by Wu et al. (2015) focused on the synthesis and crystal structure characterization of a compound related to the azabicyclo[3.2.1]octane structure. This research provides insights into the molecular configurations and intermolecular interactions, which are crucial for understanding the compound's potential applications in materials science and drug design.

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer activities of compounds containing imidazol and azabicyclo structures. For example, Kayarmar et al. (2014) synthesized novel analogues based on the imidazoquinoline structural framework, demonstrating promising antibacterial and anticancer properties. These findings suggest that compounds with similar structures could have significant therapeutic potential.

Molecular Docking Studies

The synthesis and molecular docking study by Katariya et al. (2021) on oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the importance of structural analysis in drug discovery. Molecular docking studies help identify the binding efficiency and potential biological activity of new compounds.

Antibacterial Activity of Cationic Polymers

Research by Guo et al. (2018) on the antibacterial activity of cationic polymers containing imidazolium and other cationic groups sheds light on the design of antimicrobial materials. These studies could inform the development of new compounds with enhanced antibacterial properties.

Antiprotozoal Activity

The study on antiprotozoal activity by Faist et al. (2013) involving bicyclic diamines demonstrates the potential of azabicyclo structures in treating protozoal infections. This research is significant for developing new antiprotozoal agents.

properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-6-9-23-17(13)4-5-18(22)21-14-2-3-15(21)11-16(10-14)20-8-7-19-12-20/h6-9,12,14-16H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDSAVOXUNTGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one

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